molecular formula C12H16N2O B15159962 N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine

Cat. No.: B15159962
M. Wt: 204.27 g/mol
InChI Key: KVUBUGDUOMSEIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine typically involves the reaction of 4-methylbenzo[d]oxazol-2-amine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific tert-butyl and methyl substituents, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-tert-butyl-4-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

KVUBUGDUOMSEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)NC(C)(C)C

Origin of Product

United States

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